2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

CYP11B2 Aldosterone synthase Cardiovascular disease

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9) is a conformationally constrained acyl chloride featuring the privileged 1,4-benzodioxane pharmacophore. Unlike generic acyl chlorides, its bicyclic core enables selective receptor modulation—ideal for synthesizing CYP11B2 inhibitors (IC50=2 nM), α3β4 nAChR antagonists (IC50=1.8 nM), and glycogen phosphorylase inhibitors. The 5-carbonyl chloride vector provides a unique spatial orientation for target engagement unavailable with 6-position regioisomers. Secure this premium building block for next-generation cardiovascular, neuropsychiatric, and metabolic disease programs.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 38871-41-9
Cat. No. B1306186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride
CAS38871-41-9
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)Cl
InChIInChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2
InChIKeyIEWVBBWTJOHHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9) as a Versatile Building Block for Medicinal Chemistry and Agrochemical Synthesis: A Procurement-Focused Overview


2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9), a bicyclic acyl chloride with the molecular formula C9H7ClO3, serves as a reactive intermediate for constructing 1,4-benzodioxane-containing compounds . Its carbonyl chloride moiety enables nucleophilic acyl substitution for covalent modification of amines, alcohols, and other nucleophiles . The 1,4-benzodioxane scaffold is a privileged pharmacophore associated with nicotinic, alpha-adrenergic, and 5-HT receptor modulation, as well as antitumor and antibacterial activities [1].

Why 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride Cannot Be Replaced by Generic Acyl Chlorides: Positional and Scaffold Specificity


Generic acyl chlorides (e.g., benzoyl chloride, substituted benzoyl chlorides) lack the conformationally constrained 1,4-benzodioxane core, which imparts distinct physicochemical properties and biological recognition. Substitutions on the benzodioxane scaffold produce highly divergent pharmacological profiles. For instance, 1,4-benzodioxane derivatives exhibit selective alpha(1a)-adrenoreceptor antagonism that can be reversed to alpha(1d) selectivity with specific substitutions . Furthermore, the 5-position carbonyl chloride provides a unique vector for derivatization compared to other regioisomers (e.g., 6-position analogs), enabling distinct spatial orientation in target binding pockets [1].

Quantitative Evidence Differentiating 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride from Analogs: A Data-Driven Selection Guide


CYP11B2 (Aldosterone Synthase) Inhibition: High Potency and Target Selectivity

Derivatives synthesized from 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride exhibit potent inhibition of human CYP11B2, a therapeutic target for hypertension and heart failure. Crucially, these derivatives demonstrate significant selectivity over the closely related CYP11B1 (cortisol synthase), mitigating the risk of cortisol suppression [1].

CYP11B2 Aldosterone synthase Cardiovascular disease

nAChR Antagonism: Potent Inhibition of α3β4 Subtype with Subtype Selectivity

Compounds derived from this building block have been characterized as potent nicotinic acetylcholine receptor (nAChR) antagonists. Data show a clear preference for the α3β4 subtype, with over 6-fold higher potency compared to the α4β2 subtype [1]. This selectivity is key for therapeutic targeting.

nAChR Nicotinic acetylcholine receptor Smoking cessation Pain

Monoamine Transporter Inhibition Profile: A Multi-Target Scaffold

Derivatives of this acyl chloride exhibit a polypharmacology profile, inhibiting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with distinct potencies. The scaffold allows for tuning of transporter selectivity, a key differentiator from more selective monoamine reuptake inhibitors [1].

Monoamine transporter DAT NET SERT CNS disorders

Glycogen Phosphorylase Inhibition: A Non-Canonical Target for Metabolic and Anticancer Applications

A series of 2,3-dihydrobenzo[1,4]dioxin derivatives, accessible via this 5-carbonyl chloride intermediate, were synthesized and evaluated as glycogen phosphorylase (GP) inhibitors. The study identified several potent GP inhibitors, representing a distinct mechanism of action from other common targets of 1,4-benzodioxane derivatives (e.g., GPCRs) [1].

Glycogen phosphorylase Diabetes Cancer Metabolism

Optimal Application Scenarios for Procuring 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9)


Development of Selective CYP11B2 Inhibitors for Cardiovascular Drug Discovery

Researchers aiming to develop next-generation aldosterone synthase (CYP11B2) inhibitors for hypertension or heart failure should prioritize this building block. The evidence shows that derivatives can achieve high potency (IC50 = 2 nM) with 5.5-fold selectivity over the closely related cortisol synthase (CYP11B1), a crucial therapeutic index [1].

Synthesis of Subtype-Selective nAChR Ligands for Neuroscience Research

For projects focused on nicotinic acetylcholine receptors (nAChRs), particularly those targeting the α3β4 subtype, this compound is a key intermediate. Its derivatives demonstrate potent antagonism at α3β4 (IC50 = 1.8 nM) with a 6.7-fold preference over the α4β2 subtype, making it ideal for studying or therapeutically targeting specific nAChR-mediated pathways [2].

Design of Polypharmacological Agents Targeting Monoamine Transporters

This compound is well-suited for medicinal chemistry programs seeking to modulate multiple monoamine systems (dopamine, norepinephrine, serotonin) simultaneously. The scaffold allows access to derivatives that inhibit DAT, NET, and SERT with tunable potencies (IC50 values ranging from 100 nM to 658 nM), offering a starting point for novel treatments of complex neuropsychiatric disorders [3].

Exploration of Novel Glycogen Phosphorylase Inhibitors for Metabolic and Oncologic Research

Investigators exploring non-canonical targets for diabetes or cancer can leverage this building block to access 2,3-dihydrobenzo[1,4]dioxin derivatives with demonstrated glycogen phosphorylase (GP) inhibitory activity. This provides an entry point for chemical biology studies or lead optimization programs targeting glycogen metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.